1-(4-溴-2-硝基苯基)丙酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "1-(4-Bromo-2-nitrophenyl)propan-2-one" is a brominated nitrophenyl ketone. While the provided papers do not directly discuss this compound, they offer insights into similar brominated and nitro-substituted aromatic compounds, which can help infer some of the chemical behavior and properties of the compound .

Synthesis Analysis

The synthesis of brominated aromatic compounds often involves the direct bromination of the aromatic ring. For instance, the bromination of 1-(4-nitrophenyl)-2-formylpyrrole with bromine in chloroform without a catalyst yields bromo derivatives, indicating that bromination can occur in the presence of a nitro group on the aromatic ring . This suggests that the synthesis of "1-(4-Bromo-2-nitrophenyl)propan-2-one" could similarly involve a direct bromination step.

Molecular Structure Analysis

The molecular structure of brominated nitrophenyl compounds can be planar, as seen in the crystal packing analysis of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, which exhibits a nearly planar structure . This planarity can be attributed to the conjugation within the molecule, which may also be present in "1-(4-Bromo-2-nitrophenyl)propan-2-one".

Chemical Reactions Analysis

The presence of both bromo and nitro groups on an aromatic ring can influence the reactivity of the compound. For example, the photochemical reaction of 4-(2-nitrophenyl)-1,4-dihydropyridines leads to the formation of nitrosophenylpyridines, indicating that the nitro group can participate in electron transfer reactions . This implies that "1-(4-Bromo-2-nitrophenyl)propan-2-one" may also undergo similar photochemical reactions due to the presence of the nitro group.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated nitrophenyl compounds can be characterized using various spectroscopic techniques. For instance, the molecular orbital studies of (2E)-1-(4-bromophenyl)-3-(4-nitrophenyl)prop-2-en-1-one provide information on vibrational frequencies, electronic absorption spectra, and molecular electrostatic potential . These properties are influenced by the electron-withdrawing effects of the nitro group and the electron-donating effects of the bromo group. The thermal stability of such compounds can be assessed through thermogravimetric analysis, as seen in the study of 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, which degrades thermally from 230 to 320°C . This information can be used to infer the thermal behavior of "1-(4-Bromo-2-nitrophenyl)propan-2-one".

科学研究应用

Synthesis of alpha-Bromoketones

- Scientific Field : Organic Chemistry

- Application Summary : “1-(4-Bromo-2-nitrophenyl)propan-2-one” is used in the synthesis of alpha-Bromoketones, which are versatile intermediates in organic synthesis .

- Methods of Application : The compound is synthesized from secondary alcohols using Ammonium Bromide and Oxone .

- Results or Outcomes : The synthesis results in a variety of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, and others .

Synthesis of Arylketoamine

- Scientific Field : Medicinal Chemistry

- Application Summary : Ketoamine compounds, which can be synthesized from “1-(4-Bromo-2-nitrophenyl)propan-2-one”, have good application potential in the field of organic synthesis .

- Methods of Application : The synthesis involves the reaction of the compound with N, N –dimethylformamide dimethyl acetal at 80 °C .

- Results or Outcomes : The product of the synthesis has anti-inflammatory effects and can be used as intermediates in the synthesis of many compounds .

Synthesis of β-Bromo-2-nitrosopropiophenones

- Scientific Field : Organic Chemistry

- Application Summary : “1-(4-Bromo-2-nitrophenyl)propan-2-one” can be converted to cyclic ions in 96% sulfuric acid at 0–10°C, and the subsequent treatment with ice water affords β-bromo-2-nitrosopropiophenones .

- Methods of Application : The synthesis involves the reaction of the compound with sulfuric acid at low temperatures .

- Results or Outcomes : The product of the synthesis is β-bromo-2-nitrosopropiophenones, which are obtained in 59 and 37% yield .

Synthesis of alpha-Bromoketones from Secondary Alcohols

- Scientific Field : Organic Chemistry

- Application Summary : “1-(4-Bromo-2-nitrophenyl)propan-2-one” is used in a new and versatile one-pot strategy to synthesize alpha-Bromoketones from secondary alcohols .

- Methods of Application : The synthesis involves the reaction of secondary alcohols with Ammonium Bromide and Oxone .

- Results or Outcomes : The synthesis results in a variety of alpha-Bromoketones, including Bromo-1-(1-phenyl)ethanone, 2-Bromo-1-(4-fluorophenyl)ethanone, and others .

Safety Data and Handling Procedures

- Scientific Field : Safety and Handling Procedures

- Application Summary : “1-(4-Bromo-2-nitrophenyl)propan-2-one” has specific safety data and handling procedures that need to be followed when working with it .

- Methods of Application : The safety data includes information on personal precautions, respiratory precautions, hand precautions, skin protection, eye protection, and methods for cleaning up .

- Results or Outcomes : Following these safety procedures can help prevent harmful exposure and ensure safe handling of the compound .

Anionotropic Rearrangements

- Scientific Field : Organic Chemistry

- Application Summary : “1-(4-Bromo-2-nitrophenyl)propan-2-one” can be converted to cyclic ions in 96% sulfuric acid at 0–10°C, and the subsequent treatment with ice water affords β-bromo-2-nitrosopropiophenones .

- Methods of Application : The synthesis involves the reaction of the compound with sulfuric acid at low temperatures .

- Results or Outcomes : The product of the synthesis is β-bromo-2-nitrosopropiophenones, which are obtained in 59 and 37% yield .

安全和危害

“1-(4-Bromo-2-nitrophenyl)propan-2-one” is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it’s recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .

属性

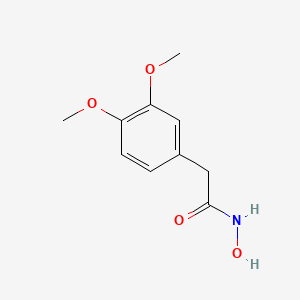

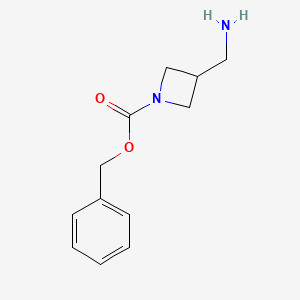

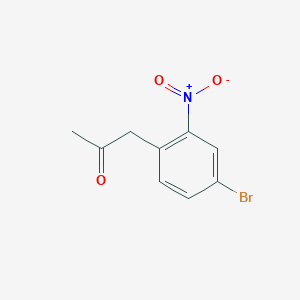

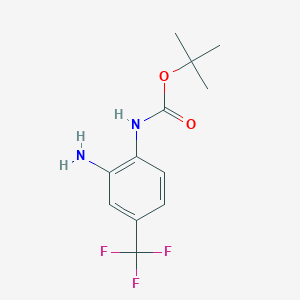

IUPAC Name |

1-(4-bromo-2-nitrophenyl)propan-2-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-6(12)4-7-2-3-8(10)5-9(7)11(13)14/h2-3,5H,4H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIUOHGYINUTMQZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=C(C=C(C=C1)Br)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00618341 |

Source

|

| Record name | 1-(4-Bromo-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Bromo-2-nitrophenyl)propan-2-one | |

CAS RN |

6127-15-7 |

Source

|

| Record name | 1-(4-Bromo-2-nitrophenyl)propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00618341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-(Aminocarbonyl)benzyl]thio}nicotinic acid](/img/structure/B1291242.png)